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molecular formula C8H5B B1279458 3-Bromophenylacetylene CAS No. 766-81-4

3-Bromophenylacetylene

Cat. No. B1279458
M. Wt: 181.03 g/mol
InChI Key: TZDXNFAAJNEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812022B2

Procedure details

To an oven-dried flask under N2 was added 1-bromo-3-iodobenzene (5.00 g, 17.73 mmol), anhydrous, degassed THF (100 mL), dichlorobis(triphenyl-phosphine)palladium(II) (620 mg, 0.88 mmol), copper(I) iodide (100 mg, 0.53 mmol), TEA (7.15 g, 71 mmol), and TMS acetylene (1.91 g, 20 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), organic layer separated, concentrated under reduced pressure, adsorbed to silica gel and purified by column chromatography (5% EtOAc in hexanes) to afford the desired product (3.57 g, 80%) as a clear oil. This was dissolved in 100 ml 1:1 THF:MeOH and to this was added water (10 mL), and K2CO3 (5.87 g, 43 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), adsorbed to silica gel and purified by LC (5% EtOAc in hexanes) to afford the alkyne (1.92 g, 75%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ 3.10 (s, 1H), 7.17 (t, J=7.69 Hz, 1H), 7.38-7.44 (m, 1H), 7.45-7.48 (m, 1H), 7.61-7.62 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[Si]([C:13]#[CH:14])(C)(C)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:13]#[CH:14])[CH:3]=1 |^1:17,36|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Step Two
Name
TEA
Quantity
7.15 g
Type
reactant
Smiles
Name
Quantity
1.91 g
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
Quantity
620 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
100 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction was washed with brine (100 mL), organic layer
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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